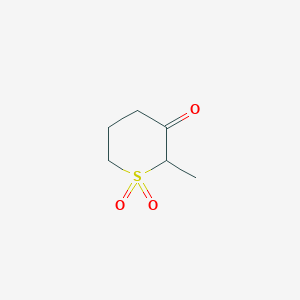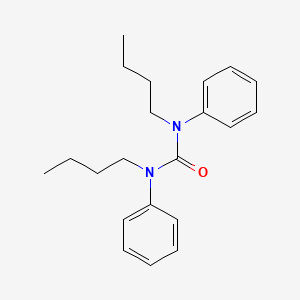
N,N'-Dibutyl-N,N'-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibutyl-N,N’-diphenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two butyl groups and two phenyl groups attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-N,N’-diphenylurea can be achieved through the reaction of dibutylamine with diphenylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: Industrial production of N,N’-Dibutyl-N,N’-diphenylurea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dibutyl-N,N’-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Dibutyl-N,N’-diphenylurea is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various urea derivatives and other nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of urea derivatives on cellular processes. It can act as an inhibitor or activator of specific enzymes, providing insights into enzyme function and regulation.
Medicine: N,N’-Dibutyl-N,N’-diphenylurea has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with biological targets such as receptors and enzymes.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a stabilizer and additive in polymer formulations.
Mécanisme D'action
The mechanism of action of N,N’-Dibutyl-N,N’-diphenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
N,N’-Diphenylurea: Similar to N,N’-Dibutyl-N,N’-diphenylurea but lacks the butyl groups. It is used in similar applications but may have different chemical properties.
N,N’-Dibutylurea: Lacks the phenyl groups and is used in different contexts, such as in the production of rubber and plastics.
N,N’-Diethyl-N,N’-diphenylurea: Contains ethyl groups instead of butyl groups, leading to variations in its chemical behavior and applications.
Uniqueness: N,N’-Dibutyl-N,N’-diphenylurea is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. This combination allows for specific interactions with molecular targets and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
85209-46-7 |
|---|---|
Formule moléculaire |
C21H28N2O |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1,3-dibutyl-1,3-diphenylurea |
InChI |
InChI=1S/C21H28N2O/c1-3-5-17-22(19-13-9-7-10-14-19)21(24)23(18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
Clé InChI |
QHSSRYJYHCZJQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)C(=O)N(CCCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
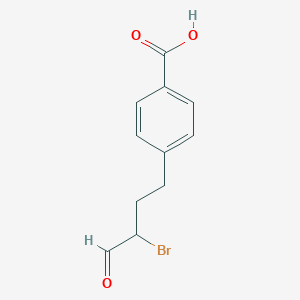
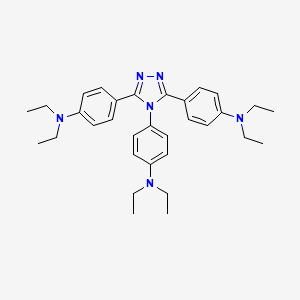
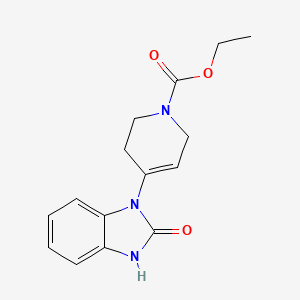
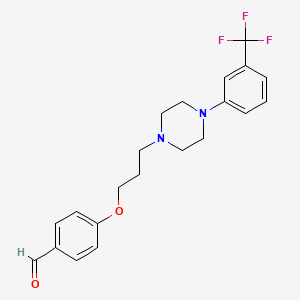
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14419992.png)
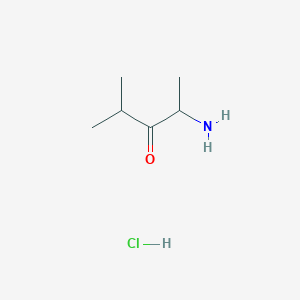
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
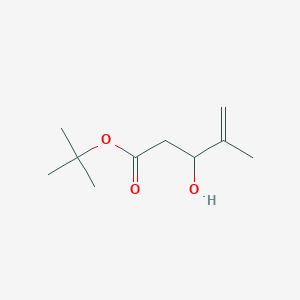
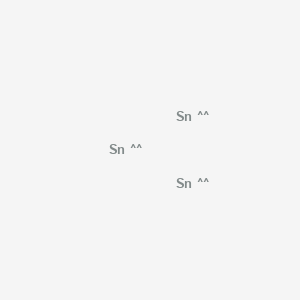
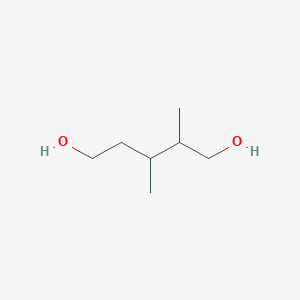
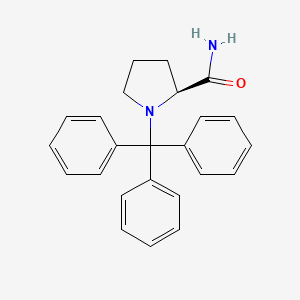
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
